BenchChemオンラインストアへようこそ!

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Regioselective cross-coupling Orthogonal functionalization Sequential Suzuki–Miyaura

6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5) is a dihalogenated heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine scaffold class. With molecular formula C₈H₇BrClNO and molecular weight 248.50 g/mol, it carries a bromine atom at position 6 and a chlorine atom at position 8 on the fused benzene ring, while the oxazine ring remains in the reduced (dihydro) form.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5 g/mol
CAS No. 1536436-09-5
Cat. No. B1380257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine
CAS1536436-09-5
Molecular FormulaC8H7BrClNO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2Cl)Br
InChIInChI=1S/C8H7BrClNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyRPUCEFZYJYIUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5): A Dihalogenated Benzoxazine Building Block for Orthogonal Cross-Coupling and STAT3-Targeted Library Synthesis


6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5) is a dihalogenated heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine scaffold class [1]. With molecular formula C₈H₇BrClNO and molecular weight 248.50 g/mol, it carries a bromine atom at position 6 and a chlorine atom at position 8 on the fused benzene ring, while the oxazine ring remains in the reduced (dihydro) form . This specific halogen regiochemistry distinguishes it from its regioisomer 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-67-4) and confers predictable, sequential cross-coupling reactivity [2]. The compound is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) and serves as a versatile intermediate in medicinal chemistry programs, most notably as a precursor in the synthesis of STAT3 protein inhibitors disclosed in patent families US10023591B2 and EP3227270A2 [3].

Why 6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Its Regioisomer or Mono-Halogenated Analogs in Orthogonal Functionalization Workflows


Within the dihalogenated 3,4-dihydro-2H-1,4-benzoxazine series, the specific positional arrangement of bromine and chlorine is not interchangeable. The bromine atom at C-6 and chlorine at C-8 create a differential reactivity gradient that enables sequential, site-selective palladium-catalyzed cross-coupling: aryl bromides undergo oxidative addition approximately 10²–10³ times faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. Consequently, the 6-bromo-8-chloro regioisomer (CAS 1536436-09-5) directs first functionalization to position 6, leaving position 8 available for a subsequent orthogonal coupling step. The reversed regioisomer 8-bromo-6-chloro (CAS 625394-67-4) would direct first functionalization to position 8, producing a different substitution pattern and potentially different biological or physicochemical outcomes in downstream compounds [2]. Mono-halogenated analogs such as 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 105655-01-4) lack the second halogen handle entirely, precluding sequential diversification [3]. Furthermore, the oxidized 3-oxo analog (6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, CAS 121564-96-3) introduces a carbonyl that alters both the electronic character of the ring and the conformational landscape compared to the fully reduced dihydro scaffold . These structural distinctions carry direct consequences for synthetic strategy, scaffold diversification capacity, and ultimate biological activity of derived compound libraries.

Quantitative Differentiation Evidence for 6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5) vs. Closest Analogs


Regioisomeric Halogen Positioning: Br-6/Cl-8 vs. Br-8/Cl-6 Determines First Cross-Coupling Site and Divergent Derivatization Pathways

The target compound 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5) and its regioisomer 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-67-4) share the identical molecular formula (C₈H₇BrClNO) and molecular weight (248.50 g/mol) but differ only in the positional exchange of Br and Cl [1]. Under standard Pd-catalyzed Suzuki–Miyaura conditions, aryl bromides react with rate constants typically 100–1000× greater than those of aryl chlorides due to the lower C–Br bond dissociation energy (~337 kJ/mol for Ph–Br vs. ~402 kJ/mol for Ph–Cl) [2]. Consequently, the 6-bromo-8-chloro isomer directs the first cross-coupling event exclusively to position 6, while the 8-bromo-6-chloro isomer directs it to position 8. In the patent literature (WO2016/89060), the 6-bromo-8-chloro isomer was employed as the substrate for a copper-catalyzed C–O coupling at the 6-position with 4-chlorophenol, yielding 8-chloro-6-(4-chlorophenoxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine in 42% yield, while the 8-chloro substituent remained intact [3]. This demonstrates the practical orthogonality of the 6-bromo-8-chloro substitution pattern in sequential derivatization protocols.

Regioselective cross-coupling Orthogonal functionalization Sequential Suzuki–Miyaura Scaffold diversification

Synthetic Yield Benchmark: 63% Cyclization Yield for 6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine from 2-Amino-4-bromo-6-chlorophenol

The synthesis of 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is documented in patent WO2016/89060, proceeding via cyclization of 2-amino-4-bromo-6-chlorophenol with 1,2-dibromoethane using K₂CO₃ as base in DMF at reaction time of 15.0 h, achieving an isolated yield of 63% [1]. For comparison, the broader class of substituted 3,4-dihydro-2H-1,4-benzoxazines synthesized from 2-aminophenols and 1,2-dibromoethane under similar K₂CO₃/DMF conditions has been reported to proceed in 'good to excellent yields' in the peer-reviewed literature, though yields vary substantially depending on the nature and position of ring substituents [2]. The presence of electron-withdrawing bromine and chlorine substituents on the aminophenol precursor can reduce nucleophilicity and moderate yield compared to unsubstituted or electron-donating-group-bearing analogs. The 63% yield represents a practical, reproducible benchmark for procurement decisions when evaluating synthetic accessibility versus alternative building blocks.

Heterocycle synthesis Cyclization yield Process chemistry Building block preparation

Computed Physicochemical Property Differentiation: LogP and TPSA Comparison Across the Dihalogenated Benzoxazine Series

The target compound 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits a computed XLogP3 value of 3.0 and a topological polar surface area (TPSA) of 21.3 Ų, as calculated by PubChem (2025 release) [1]. Its regioisomer 8-bromo-6-chloro (CAS 625394-67-4) has the identical molecular formula and identical computed XLogP3 of 3.0 and TPSA of 21.3 Ų, since these whole-molecule descriptors are not sensitive to positional isomerism [2]. However, these values differentiate the dihalogenated pair from key comparator scaffolds: the mono-brominated analog 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 105655-01-4, MW 214.06) has a lower computed XLogP3 (~2.3–2.5, estimated) owing to the absence of the hydrophobic chlorine substituent, while the oxidized analog 6-bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 121564-96-3) introduces a polar carbonyl that increases TPSA and reduces LogP relative to the dihydro scaffold [3]. The LogP of 3.0 places the compound in a moderately lipophilic range typical of CNS-accessible fragments, while the low TPSA of 21.3 Ų predicts good membrane permeability (TPSA < 60 Ų is associated with blood–brain barrier penetration) [4]. Critically, while the two regioisomers share identical bulk descriptors, their differential halogen positioning produces distinct dipole moments and electrostatic potential surfaces, which can influence chromatographic retention times, crystal packing, and protein–ligand recognition in ways that bulk LogP/TPSA values do not capture.

Physicochemical profiling LogP Polar surface area Drug-likeness Chromatographic behavior

Vendor Batch QC Documentation: 95% Purity with NMR, HPLC, and GC Verification Enables Confident Procurement for Sensitive Downstream Applications

Bidepharm (China) supplies 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (Catalog No. BD00853496) at a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . Biosynth (Switzerland/UK) offers the same compound (Catalog No. LLC43609) as a 'versatile small molecule scaffold' with pricing at $435.00 per 50 mg and $1,312.50 per 0.5 g (2026 pricing, non-stock lead time 3–4 weeks) . For comparison, the regioisomer 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-67-4) is listed by multiple vendors including Macklin at ¥701/100 mg and GlpBio at $83/100 mg, indicating generally lower market pricing for the 8-bromo-6-chloro regioisomer, likely reflecting differences in synthetic precursor availability and market demand . The availability of multi-modal batch QC (NMR + HPLC + GC) for the target compound reduces the risk of regioisomeric contamination in procurement, which is particularly important given that the two regioisomers share identical molecular weight and similar chromatographic behavior, making them difficult to distinguish without orthogonal analytical methods.

Quality control Purity certification Analytical characterization Procurement specification Batch consistency

Patent-Validated Utility as STAT3 Inhibitor Intermediate: Scaffold Embedded in a Disclosed Therapeutic Program

The compound 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is explicitly utilized as a synthetic intermediate in the patent families US10023591B2 and EP3227270A2 (C&C Research Laboratories), which describe heterocyclic derivatives with inhibitory activity against STAT3 protein activation, indicated for the prevention or treatment of solid tumors, blood cancers, radiation- or drug-resistant cancers, metastatic cancers, inflammatory diseases, and immune system disorders [1]. Within the patent disclosure, the 6-bromo-8-chloro-dihydrobenzoxazine core is elaborated via sequential substitution chemistry to generate STAT3-inhibitory compounds of general formula (I) [2]. By contrast, neither the regioisomer 8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 625394-67-4) nor the mono-halogenated analog 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (CAS 105655-01-4) appear explicitly as intermediates in this specific STAT3 patent family based on available database mining, suggesting that the 6-bromo-8-chloro substitution pattern may have been preferentially selected during the medicinal chemistry optimization campaign [3]. This patent linkage provides a level of external validation for the scaffold's relevance that is absent for many competing building blocks in the same chemical space.

STAT3 inhibition Oncology Patent intermediate Heterocyclic library Therapeutic scaffold

Procurement-Relevant Application Scenarios for 6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 1536436-09-5)


STAT3-Targeted Kinase Inhibitor Library Synthesis Using Orthogonal Sequential Cross-Coupling

Medicinal chemistry teams developing STAT3 inhibitors can employ 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine as a central scaffold for library generation via sequential Pd-catalyzed cross-coupling. The bromine at C-6 undergoes selective Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids in the first step, after which the chlorine at C-8 can be activated under more forcing conditions (e.g., with Pd catalysts bearing electron-rich phosphine ligands) for a second diversification step. This two-step sequence enables systematic SAR exploration at both positions 6 and 8 of the benzoxazine core, directly aligned with the STAT3 inhibitor pharmacophore disclosed in US10023591B2 [1]. The alternative regioisomer (CAS 625394-67-4) would reverse the order of functionalization, producing a library with a different substitution topology that may not map onto the same SAR landscape.

Chemical Probe Design Requiring Orthogonal Reactive Handles for Bifunctional Conjugate Assembly

For chemical biology applications such as PROTAC (proteolysis-targeting chimera) design or fluorescent probe construction, the differential reactivity of C–Br versus C–Cl bonds on the benzoxazine scaffold provides two sequentially addressable attachment points. The C-6 bromide can be used to install a target-protein-binding moiety via cross-coupling, while the C-8 chloride can be subsequently functionalized with a linker–E3 ligase ligand conjugate via Buchwald–Hartwig amination or additional cross-coupling chemistry [2]. The computed LogP of 3.0 and TPSA of 21.3 Ų suggest that the core scaffold itself will not dominate the physicochemical profile of the final conjugate, allowing the attached functional modules to determine overall drug-like properties [3].

Synthetic Methodology Development for Chemoselective C–Br vs. C–Cl Discrimination on Heterocyclic Scaffolds

The 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold serves as an ideal model substrate for developing and benchmarking new catalytic systems that discriminate between aryl bromides and aryl chlorides on the same molecular framework. Because the two halogens reside on the same aromatic ring with distinct electronic environments (C-6 para to the ring oxygen, C-8 ortho to the ring oxygen), the compound can be used to probe both intrinsic halogen selectivity and positional electronic effects in Pd-, Cu-, or Ni-catalyzed transformations. The 63% cyclization yield from the patent literature provides a baseline for assessing the overall synthetic efficiency of routes that incorporate this building block [4].

Procurement Specification for Regioisomerically Sensitive Medicinal Chemistry Campaigns

When a research program requires the specific 6-bromo-8-chloro regioisomer (rather than the 8-bromo-6-chloro variant), procurement specifications should mandate multi-modal QC documentation (NMR + HPLC + GC) as provided by Bidepharm . Given that the two regioisomers share identical molecular weight and similar chromatographic behavior, single-method purity analysis (e.g., LCMS alone) may fail to detect regioisomeric cross-contamination. The target compound's distinct SMILES string (ClC1=C2OCCNC2=CC(Br)=C1) and InChIKey (RPUCEFZYJYIUCI-UHFFFAOYSA-N) should be verified against the supplied Certificate of Analysis to ensure regioisomeric identity, as substitution of the wrong isomer could lead to incorrect SAR conclusions or failed downstream synthetic steps [5].

Quote Request

Request a Quote for 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.